molecular formula C32H56N2O4 B12909457 1,1'-Didodecyl[3,3'-bipyrrolidine]-2,2',5,5'-tetrone CAS No. 142681-02-5

1,1'-Didodecyl[3,3'-bipyrrolidine]-2,2',5,5'-tetrone

Cat. No.: B12909457
CAS No.: 142681-02-5
M. Wt: 532.8 g/mol
InChI Key: SCTPNHJGNUGKOU-UHFFFAOYSA-N
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Description

1,1’-Didodecyl-[3,3’-bipyrrolidine]-2,2’,5,5’-tetraone is a complex organic compound with the molecular formula C32H56N2O4 This compound is characterized by its bipyrrolidine core, which is substituted with didodecyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Didodecyl-[3,3’-bipyrrolidine]-2,2’,5,5’-tetraone typically involves multiple steps. One common method starts with the condensation of dodecyl 3-oxobutanoate with thiophene-3-carbaldehyde, followed by Hantzsch cyclization. This process involves the use of reagents such as dodecyl (E/Z)-3-aminobut-2-enoate and dodecyl (E/Z)-3-oxo-2-(thiophen-3-ylmethylene)butanoate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,1’-Didodecyl-[3,3’-bipyrrolidine]-2,2’,5,5’-tetraone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

1,1’-Didodecyl-[3,3’-bipyrrolidine]-2,2’,5,5’-tetraone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’-Didodecyl-[3,3’-bipyrrolidine]-2,2’,5,5’-tetraone involves its interaction with specific molecular targets and pathways. For instance, it may interact with cell membranes, altering their properties and affecting cellular functions. The compound’s lipophilic nature allows it to integrate into lipid bilayers, influencing membrane fluidity and permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-Didodecyl-[3,3’-bipyrrolidine]-2,2’,5,5’-tetraone is unique due to its bipyrrolidine core and didodecyl substitution, which confer distinct chemical and physical properties. These features make it particularly useful in applications requiring specific interactions with lipid membranes and other hydrophobic environments .

Properties

CAS No.

142681-02-5

Molecular Formula

C32H56N2O4

Molecular Weight

532.8 g/mol

IUPAC Name

1-dodecyl-3-(1-dodecyl-2,5-dioxopyrrolidin-3-yl)pyrrolidine-2,5-dione

InChI

InChI=1S/C32H56N2O4/c1-3-5-7-9-11-13-15-17-19-21-23-33-29(35)25-27(31(33)37)28-26-30(36)34(32(28)38)24-22-20-18-16-14-12-10-8-6-4-2/h27-28H,3-26H2,1-2H3

InChI Key

SCTPNHJGNUGKOU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN1C(=O)CC(C1=O)C2CC(=O)N(C2=O)CCCCCCCCCCCC

Origin of Product

United States

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